molecular formula C21H38O4 B13383491 4-(3-Hydroxyoct-1-enyl)-5-(7-methoxyhept-2-enyl)cyclopentane-1,3-diol

4-(3-Hydroxyoct-1-enyl)-5-(7-methoxyhept-2-enyl)cyclopentane-1,3-diol

Cat. No.: B13383491
M. Wt: 354.5 g/mol
InChI Key: VWEVSUSNDAHANL-UHFFFAOYSA-N
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Description

4-(3-Hydroxyoct-1-enyl)-5-(7-methoxyhept-2-enyl)cyclopentane-1,3-diol is a complex organic compound characterized by its unique cyclopentane ring structure with hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxyoct-1-enyl)-5-(7-methoxyhept-2-enyl)cyclopentane-1,3-diol typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, followed by functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyoct-1-enyl)-5-(7-methoxyhept-2-enyl)cyclopentane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of double bonds or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

4-(3-Hydroxyoct-1-enyl)-5-(7-methoxyhept-2-enyl)cyclopentane-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyoct-1-enyl)-5-(7-methoxyhept-2-enyl)cyclopentane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxyhex-1-enyl)-5-(7-methoxyhept-2-enyl)cyclopentane-1,3-diol
  • 4-(3-Hydroxyoct-1-enyl)-5-(6-methoxyhept-2-enyl)cyclopentane-1,3-diol

Uniqueness

4-(3-Hydroxyoct-1-enyl)-5-(7-methoxyhept-2-enyl)cyclopentane-1,3-diol is unique due to its specific functional group arrangement and the length of its carbon chains

Properties

IUPAC Name

4-(3-hydroxyoct-1-enyl)-5-(7-methoxyhept-2-enyl)cyclopentane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O4/c1-3-4-8-11-17(22)13-14-19-18(20(23)16-21(19)24)12-9-6-5-7-10-15-25-2/h6,9,13-14,17-24H,3-5,7-8,10-12,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEVSUSNDAHANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCCOC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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